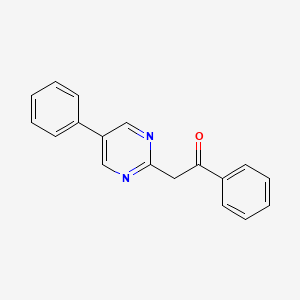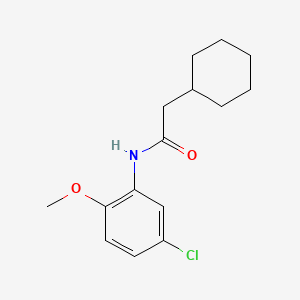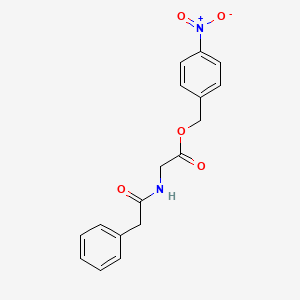
4-nitrobenzyl N-(phenylacetyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrobenzyl N-(phenylacetyl)glycinate, also known as NBPG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a glycine derivative that has been found to exhibit neuroprotective, anti-inflammatory, and analgesic effects. In
Mechanism of Action
The exact mechanism of action of 4-nitrobenzyl N-(phenylacetyl)glycinate is not fully understood. However, it has been proposed that 4-nitrobenzyl N-(phenylacetyl)glycinate exerts its neuroprotective effects by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. 4-nitrobenzyl N-(phenylacetyl)glycinate has been found to inhibit the activity of the NMDA receptor, thereby reducing the excitotoxicity that occurs in neurological disorders. Additionally, 4-nitrobenzyl N-(phenylacetyl)glycinate has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
Biochemical and Physiological Effects:
4-nitrobenzyl N-(phenylacetyl)glycinate has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of the antioxidant enzyme superoxide dismutase (SOD) in the brain, which helps to protect against oxidative stress. 4-nitrobenzyl N-(phenylacetyl)glycinate has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in neuroinflammation. Additionally, 4-nitrobenzyl N-(phenylacetyl)glycinate has been shown to reduce the levels of the stress hormone corticosterone, which is involved in the stress response.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-nitrobenzyl N-(phenylacetyl)glycinate in lab experiments is its ability to cross the blood-brain barrier, allowing it to exert its effects directly on the brain. Additionally, 4-nitrobenzyl N-(phenylacetyl)glycinate has been found to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using 4-nitrobenzyl N-(phenylacetyl)glycinate is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 4-nitrobenzyl N-(phenylacetyl)glycinate. One area of interest is the potential use of 4-nitrobenzyl N-(phenylacetyl)glycinate in the treatment of neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-nitrobenzyl N-(phenylacetyl)glycinate and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods for 4-nitrobenzyl N-(phenylacetyl)glycinate could facilitate its use in future research and clinical applications.
Synthesis Methods
4-nitrobenzyl N-(phenylacetyl)glycinate can be synthesized by the reaction of 4-nitrobenzyl chloride with N-(phenylacetyl)glycine in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or ethyl acetate and is typically carried out under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 4-nitrobenzyl N-(phenylacetyl)glycinate.
Scientific Research Applications
4-nitrobenzyl N-(phenylacetyl)glycinate has been extensively studied for its potential therapeutic applications in various neurological and inflammatory disorders. It has been shown to exert neuroprotective effects in models of Parkinson's disease, cerebral ischemia, and traumatic brain injury. Additionally, 4-nitrobenzyl N-(phenylacetyl)glycinate has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, 4-nitrobenzyl N-(phenylacetyl)glycinate has been shown to exhibit analgesic effects, making it a promising compound for the treatment of chronic pain.
properties
IUPAC Name |
(4-nitrophenyl)methyl 2-[(2-phenylacetyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c20-16(10-13-4-2-1-3-5-13)18-11-17(21)24-12-14-6-8-15(9-7-14)19(22)23/h1-9H,10-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRHLGYDGUBPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitrobenzyl N-(phenylacetyl)glycinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5852125.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide](/img/structure/B5852128.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5852134.png)
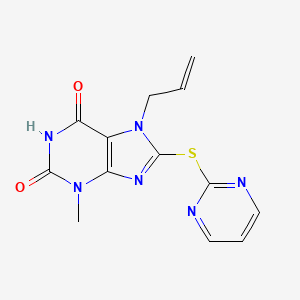
![3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5852149.png)

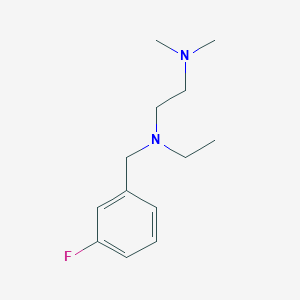
![ethyl 3-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5852184.png)
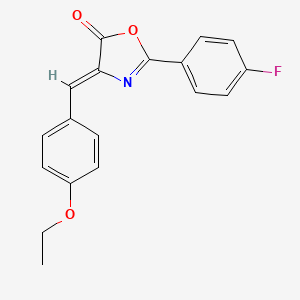


![2,4,6-tribromo-3-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852207.png)
